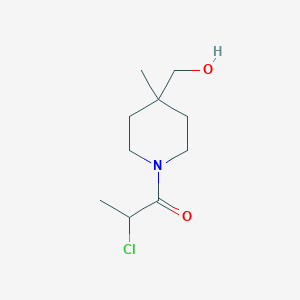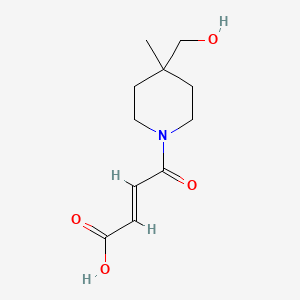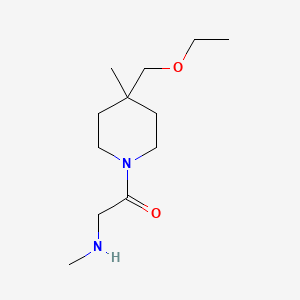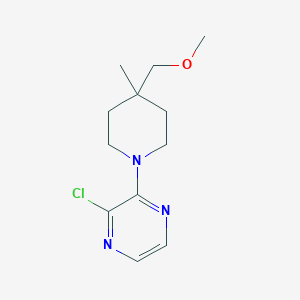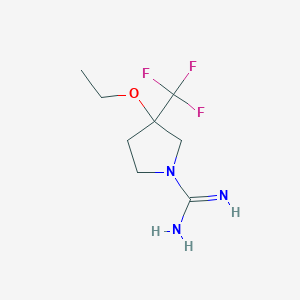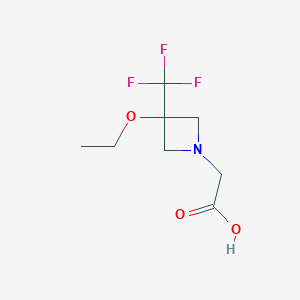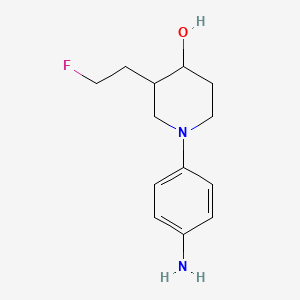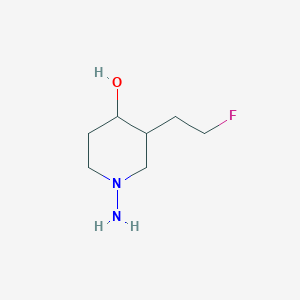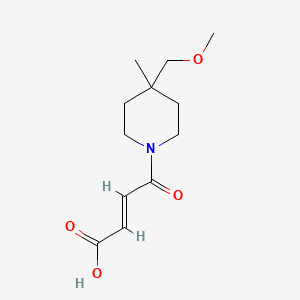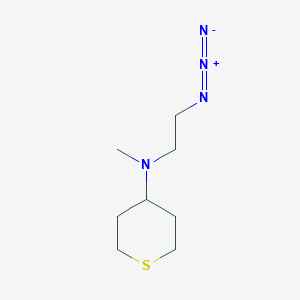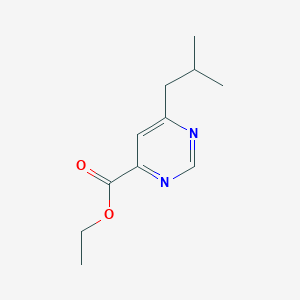
6-(2-甲基丙基)嘧啶-4-羧酸乙酯
描述
Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经保护和抗神经炎症剂
嘧啶衍生物,例如三唑-嘧啶杂合物,已显示出作为潜在的神经保护和抗神经炎症剂的有希望的结果 . 已发现这些化合物抑制脂多糖刺激的人类小胶质细胞中一氧化氮 (NO) 和肿瘤坏死因子-α (TNF-α) 的产生 . 它们还通过减少人神经元细胞中内质网 (ER) 伴侣蛋白 BIP 和凋亡标志物切割 caspase-3 的表达而表现出神经保护活性 .
抗病毒剂
嘧啶及其衍生物已被证明具有抗病毒活性 . 它们用于开发治疗各种病毒感染的药物。
抗癌剂
嘧啶衍生物以其抗癌潜力而闻名 . 它们用于合成抑制癌细胞生长的药物。
抗氧化剂
嘧啶衍生物也表现出抗氧化活性 . 它们有助于中和体内的有害自由基,从而预防氧化应激相关的疾病。
抗菌剂
嘧啶及其衍生物已被证明具有抗菌活性 . 它们用于开发治疗各种细菌和真菌感染的药物。
神经系统疾病的治疗
嘧啶衍生物已被用于治疗各种神经系统疾病 . 它们用于开发治疗阿尔茨海默病、亨廷顿病、帕金森病、肌萎缩侧索硬化症 (ALS)、缺血性中风和外伤性脑损伤等疾病的药物 .
慢性疼痛的治疗
嘧啶衍生物已被用于治疗慢性疼痛 . 它们用于开发有助于控制关节炎、纤维肌痛、神经性疼痛等疾病的疼痛的药物。
糖尿病的治疗
嘧啶衍生物已被用于治疗糖尿病 . 它们用于开发有助于控制糖尿病患者血糖水平的药物。
属性
IUPAC Name |
ethyl 6-(2-methylpropyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-11(14)10-6-9(5-8(2)3)12-7-13-10/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFNTRMKDHHXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


